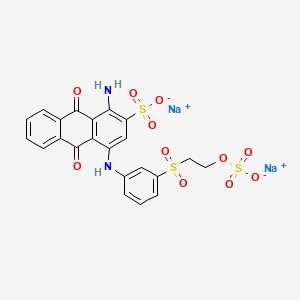
Tropisetron hydrochloride
Descripción general
Descripción
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de ICS 205-930 implica la esterificación del ácido 1H-indol-3-carboxílico con 8-metil-8-azabiciclo[3.2.1]octan-3-ol . La reacción normalmente requiere un agente deshidratante como la diciclohexilcarbodiimida y un catalizador como la 4-dimetilaminopiridina en condiciones anhidras .
Métodos de Producción Industrial: La producción industrial de ICS 205-930 sigue rutas sintéticas similares, pero a mayor escala, asegurando alta pureza y rendimiento. El proceso implica medidas estrictas de control de calidad para mantener la eficacia y seguridad del compuesto .
Análisis De Reacciones Químicas
Tipos de Reacciones: ICS 205-930 sufre varias reacciones químicas, incluidas:
Oxidación: Puede oxidarse para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertirlo en sus formas reducidas.
Sustitución: Puede sufrir reacciones de sustitución nucleofílica, particularmente en el anillo indol.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio.
Sustitución: Se emplean nucleófilos como aminas y tioles en condiciones básicas.
Productos Principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados del anillo indol y grupos éster modificados .
Aplicaciones Científicas De Investigación
ICS 205-930 tiene una amplia gama de aplicaciones en la investigación científica:
Mecanismo De Acción
ICS 205-930 ejerce sus efectos uniéndose selectivamente a los receptores de la serotonina 5-hidroxitriptamina 3, bloqueando así la acción de la serotonina. Esto previene la activación del receptor, que es responsable de inducir náuseas y vómitos . Además, como agonista parcial del receptor nicotínico de acetilcolina alfa7, modula la neurotransmisión y exhibe propiedades antiinflamatorias .
Compuestos Similares:
Ondansetrón: Otro antagonista del receptor de la serotonina 5-hidroxitriptamina 3 utilizado como antiemético.
Granisetrón: Similar a ICS 205-930, se utiliza para prevenir las náuseas y los vómitos causados por la quimioterapia.
Dolasetrón: Otro compuesto con propiedades antieméticas similares.
Singularidad: ICS 205-930 es único debido a su acción dual como antagonista del receptor de la serotonina 5-hidroxitriptamina 3 y agonista parcial del receptor nicotínico de acetilcolina alfa7. Este doble mecanismo proporciona beneficios terapéuticos adicionales, como efectos antiinflamatorios, que no se observan con otros compuestos similares .
Comparación Con Compuestos Similares
Ondansetron: Another serotonin 5-hydroxytryptamine 3 receptor antagonist used as an antiemetic.
Granisetron: Similar to ICS 205-930, it is used to prevent nausea and vomiting caused by chemotherapy.
Dolasetron: Another compound with similar antiemetic properties.
Uniqueness: ICS 205-930 is unique due to its dual action as a serotonin 5-hydroxytryptamine 3 receptor antagonist and an alpha7 nicotinic acetylcholine receptor partial agonist. This dual mechanism provides additional therapeutic benefits, such as anti-inflammatory effects, which are not observed with other similar compounds .
Propiedades
IUPAC Name |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 1H-indole-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2.ClH/c1-19-11-6-7-12(19)9-13(8-11)21-17(20)15-10-18-16-5-3-2-4-14(15)16;/h2-5,10-13,18H,6-9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIEGSJAEZIGKSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C3=CNC4=CC=CC=C43.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105826-92-4 | |
| Record name | Tropisetron hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759842 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (3-endo)-8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 1H-indole-3-carboxylic acid ester monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![(6R)-2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-1H-pteridin-4-one;dihydrochloride](/img/structure/B7804143.png)

